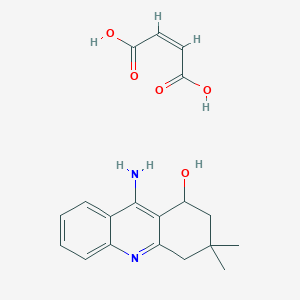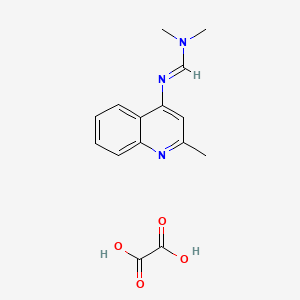
N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate
説明
N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate, also known as DMQX, is a chemical compound that has been widely used in scientific research as a tool for studying the function of ionotropic glutamate receptors in the brain. DMQX is a potent antagonist of kainate receptors, which are a subtype of ionotropic glutamate receptors that are involved in various physiological processes such as learning and memory, synaptic plasticity, and excitotoxicity.
作用機序
N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate exerts its pharmacological effects by binding to the ligand-binding domain of kainate receptors and preventing the binding of endogenous ligands such as glutamate. This leads to the inhibition of receptor activation and subsequent downstream signaling pathways. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate has a high affinity for kainate receptors and is selective for this subtype of glutamate receptors.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate has been shown to have various biochemical and physiological effects in the brain. It can block the excitatory effects of kainate receptors and thus prevent excitotoxicity, which is a pathological process that can lead to neuronal damage and death. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate has also been shown to affect synaptic plasticity, which is the ability of synapses to change their strength in response to activity. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate can block long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that are involved in learning and memory. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate has also been shown to affect the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes such as reward, motivation, and attention.
実験室実験の利点と制限
N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate has several advantages as a tool for studying kainate receptors in the brain. It is a potent and selective antagonist of kainate receptors, which means that it can provide insights into the function of these receptors without affecting other types of glutamate receptors. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate is also relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations associated with the use of N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate in lab experiments. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate can affect other types of receptors such as AMPA receptors at high concentrations, which can complicate the interpretation of experimental results. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate can also have off-target effects on other signaling pathways, which can lead to unintended effects.
将来の方向性
There are several future directions for research on N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate and kainate receptors. One direction is to investigate the role of kainate receptors in various neurological and psychiatric disorders such as epilepsy, schizophrenia, and depression. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate can be used in animal models of these disorders to investigate the contribution of kainate receptors to the pathophysiology and potential therapeutic targets. Another direction is to develop more selective and potent antagonists of kainate receptors that can provide more precise insights into their function. Finally, the development of new experimental paradigms such as optogenetics and chemogenetics can provide new tools for studying kainate receptors in vivo with high spatial and temporal resolution.
科学的研究の応用
N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate has been widely used in scientific research as a tool for studying the function of kainate receptors in the brain. Kainate receptors are involved in various physiological processes such as learning and memory, synaptic plasticity, and excitotoxicity. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate is a potent antagonist of kainate receptors, which means that it can block the activity of these receptors and thus provide insights into their function. N,N-dimethyl-N'-(2-methyl-4-quinolinyl)imidoformamide oxalate has been used in various experimental paradigms such as electrophysiology, calcium imaging, and behavioral assays to investigate the role of kainate receptors in various physiological and pathological conditions.
特性
IUPAC Name |
N,N-dimethyl-N'-(2-methylquinolin-4-yl)methanimidamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C2H2O4/c1-10-8-13(14-9-16(2)3)11-6-4-5-7-12(11)15-10;3-1(4)2(5)6/h4-9H,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYQMMKJADLREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N=CN(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-(2-methylquinolin-4-yl)methanimidamide;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S,4R)-1-methyl-4-[(2,3,4,9-tetrahydro-1H-carbazol-7-ylcarbonyl)amino]pyrrolidine-2-carboxylate](/img/structure/B3825025.png)
![1-benzyl-3-[(dimethylamino)methylene]-2,5-pyrrolidinedione](/img/structure/B3825027.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)acetamide](/img/structure/B3825034.png)
![[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)](/img/structure/B3825049.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B3825051.png)
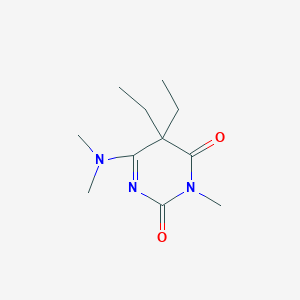
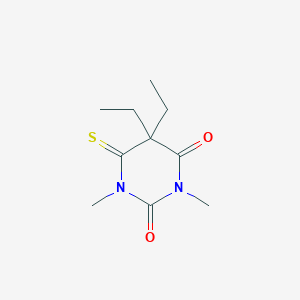
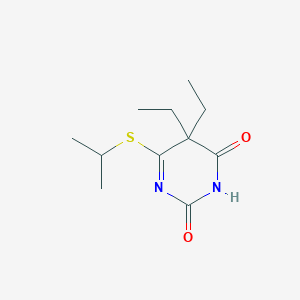


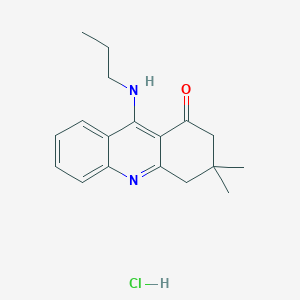
![4-hexyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825113.png)
![3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3825115.png)
